molecular formula C12H12N2O2 B1445618 Ethyl 4-aminoquinoline-6-carboxylate CAS No. 1416440-06-6

Ethyl 4-aminoquinoline-6-carboxylate

Cat. No. B1445618
M. Wt: 216.24 g/mol
InChI Key: SDKZZVMTGSJGDB-UHFFFAOYSA-N
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Description

“Ethyl 4-aminoquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H12N2O2 . It is part of the 4-aminoquinoline class of compounds, which have been extensively studied for their antimalarial properties .


Synthesis Analysis

The synthesis of 4-aminoquinoline compounds often involves the Doebner hydrogen-transfer reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the covalent linking of the scaffolds of pyrano[2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-aminoquinoline-6-carboxylate” includes a quinoline ring with an amino group at the 4-position and a carboxylate group at the 6-position . The carboxylate group is esterified with an ethyl group .


Chemical Reactions Analysis

4-aminoquinoline compounds are known to participate in various chemical reactions. For instance, they can undergo the Doebner hydrogen-transfer reaction to form substituted quinolines .


Physical And Chemical Properties Analysis

“Ethyl 4-aminoquinoline-6-carboxylate” has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are both 216.089877630 g/mol .

Scientific Research Applications

Synthesis and Chemistry

  • Ethyl 4-aminoquinoline-6-carboxylate is involved in the synthesis of various chemical compounds. For instance, its derivative, ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate, plays a key role in synthesizing 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile, demonstrating the chemical's utility in complex organic syntheses (Wang, Boschelli, Johnson, & Honores, 2004).
  • The compound also finds application in the development of 3-aminoquinoline carboxylic acid derivatives. These are obtained by adding ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, showcasing its versatility in producing a variety of substituted quinolines (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Antibacterial Applications

Photochemical Applications

  • Ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, related to ethyl 4-aminoquinoline-6-carboxylate, have been studied for their photochemical properties. Irradiation of these compounds in ethanol leads to the formation of cycloprop[b]indoles, a chemical reaction valuable in photochemistry (Ikeda, Matsugashita, Tabusa, & Tamura, 1977).

Anticancer Research

  • Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are structurally related to ethyl 4-aminoquinoline-6-carboxylate, have been synthesized and studied as potential anticancer agents. However, initial studies showed that these compounds did not exhibit activity against various cancer cell lines at tested concentrations (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).

Safety And Hazards

The safety information for “Ethyl 4-aminoquinoline-6-carboxylate” indicates that it may be harmful if swallowed and may cause eye irritation . It may also cause skin and respiratory irritation .

Future Directions

Research into 4-aminoquinoline compounds, including “Ethyl 4-aminoquinoline-6-carboxylate”, is ongoing due to their potential antimalarial properties . The development of robust QSAR models capable of predicting the activity of these compounds against chloroquine-resistant strains of malaria is a promising future direction .

properties

IUPAC Name

ethyl 4-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZZVMTGSJGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminoquinoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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